cis-3-Octen-1-ol cis-3-Octen-1-ol , also known as (3Z)-3-octen-1-ol or fema 3467, belongs to the class of organic compounds known as fatty alcohols. These are aliphatic alcohols consisting of a chain of a least six carbon atoms. Thus, is considered to be a fatty alcohol lipid molecule. is slightly soluble (in water) and an extremely weak acidic (essentially neutral) compound (based on its pKa). has been primarily detected in urine. Within the cell, is primarily located in the cytoplasm. is a fatty, fresh, and fruity tasting compound that can be found in fruits and pulses. This makes a potential biomarker for the consumption of these food products.
Brand Name: Vulcanchem
CAS No.: 20125-84-2
VCID: VC4134502
InChI: InChI=1S/C8H16O/c1-2-3-4-5-6-7-8-9/h5-6,9H,2-4,7-8H2,1H3/b6-5-
SMILES: CCCCC=CCCO
Molecular Formula: C8H16O
Molecular Weight: 128.21 g/mol

cis-3-Octen-1-ol

CAS No.: 20125-84-2

Cat. No.: VC4134502

Molecular Formula: C8H16O

Molecular Weight: 128.21 g/mol

* For research use only. Not for human or veterinary use.

cis-3-Octen-1-ol - 20125-84-2

Specification

CAS No. 20125-84-2
Molecular Formula C8H16O
Molecular Weight 128.21 g/mol
IUPAC Name (Z)-oct-3-en-1-ol
Standard InChI InChI=1S/C8H16O/c1-2-3-4-5-6-7-8-9/h5-6,9H,2-4,7-8H2,1H3/b6-5-
Standard InChI Key YDXQPTHHAPCTPP-WAYWQWQTSA-N
Isomeric SMILES CCCC/C=C\CCO
SMILES CCCCC=CCCO
Canonical SMILES CCCCC=CCCO

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Nomenclature

cis-3-Octen-1-ol (CAS No. 20125-84-2) is an eight-carbon alcohol with a double bond at the third position in the cis configuration. Its IUPAC name is (Z)-oct-3-en-1-ol, and it belongs to the class of allylic alcohols . The molecular formula is C₈H₁₆O, with a molecular weight of 128.22 g/mol . The SMILES notation CCCCC=CCCO succinctly represents its structure, highlighting the cis arrangement of the double bond between carbons 3 and 4 .

The compound’s stereochemistry is critical to its functionality. The Z-configuration ensures spatial proximity of the hydroxyl group and the double bond, influencing its reactivity and interaction with biological targets .

Physical and Chemical Properties

Physicochemical Data

cis-3-Octen-1-ol is a yellow liquid at room temperature with a boiling point of 89°C . Its density and vapor pressure remain undocumented in the reviewed sources, but its solubility in organic solvents like ethanol and diethyl ether is inferred from structural analogs.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₈H₁₆O
Molecular Weight128.22 g/mol
Boiling Point89°C
Physical FormLiquid
ColorYellow
Purity (GC)≥95.0%

Spectral Characteristics

The compound’s mass spectrum, as recorded by the NIST WebBook, shows a base peak at m/z 57, corresponding to the fragmentation of the allylic C-O bond . Gas chromatography (GC) retention indices on polar columns such as DB-Wax and RTX-Wax range between 1440 and 1444, aiding in its identification in complex mixtures .

Applications in Industry and Research

Flavor and Fragrance Industry

cis-3-Octen-1-ol is prized for its fresh melon-like odor with earthy undertones, making it a key ingredient in perfumes and food flavorings . The Flavor and Extract Manufacturers Association (FEMA) designates it as GRAS (Generally Recognized as Safe) under FEMA No. 3467, permitting its use in consumables .

Pharmaceutical Applications

BOC Sciences highlights its role in dermatological formulations, where it modulates inflammatory pathways and enhances drug permeation . Research into its antimicrobial properties remains nascent but promising.

Analytical Chemistry

The compound serves as a reference standard in GC-MS analyses due to its predictable retention behavior and fragmentation pattern .

EndpointResult
GenotoxicityNegative (Ames test, micronucleus)
Skin SensitizationNot sensitizing
Repeated Dose NOAEL125 mg/kg/day (rat)
Reproductive ToxicityNOAEL = 300 mg/kg/day (rat)

Environmental Impact

The compound’s PBT (Persistence, Bioaccumulation, Toxicity) profile is deemed low, with risk quotients (PEC/PNEC) <1 in North America and Europe .

Analytical Methods for Detection and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS)

NIST data indicate optimal separation on polar capillary columns (e.g., DB-Wax) with temperature programming from 35°C to 240°C . The characteristic ions at m/z 57, 41, and 69 aid in qualitative identification .

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